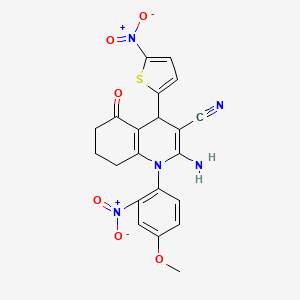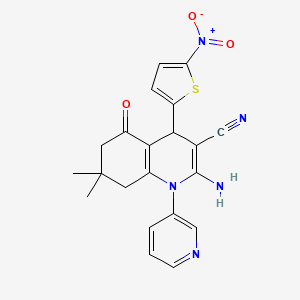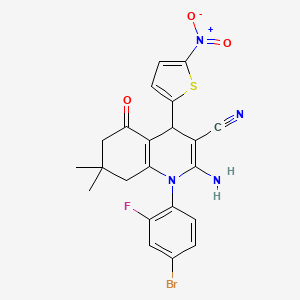![molecular formula C15H18N4O3 B4328107 methyl 4-[3-(isonicotinoylamino)-5-methyl-1H-pyrazol-1-yl]butanoate](/img/structure/B4328107.png)
methyl 4-[3-(isonicotinoylamino)-5-methyl-1H-pyrazol-1-yl]butanoate
Descripción general
Descripción
Methyl 4-[3-(isonicotinoylamino)-5-methyl-1H-pyrazol-1-yl]butanoate is a chemical compound that has gained significant attention due to its potential applications in scientific research. This compound is a pyrazole derivative that has been synthesized using various methods.
Mecanismo De Acción
The mechanism of action of methyl 4-[3-(isonicotinoylamino)-5-methyl-1H-pyrazol-1-yl]butanoate is not fully understood. However, it has been suggested that this compound exerts its pharmacological effects by inhibiting certain enzymes and signaling pathways. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. This compound has also been found to inhibit the activity of acetylcholinesterase, which is involved in the breakdown of acetylcholine in the brain.
Biochemical and Physiological Effects:
Methyl 4-[3-(isonicotinoylamino)-5-methyl-1H-pyrazol-1-yl]butanoate has been found to exhibit various biochemical and physiological effects. It has been found to reduce the production of inflammatory mediators such as prostaglandins and cytokines. This compound has also been found to increase the activity of certain antioxidant enzymes such as superoxide dismutase and catalase. Additionally, it has been found to improve cognitive function and memory in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 4-[3-(isonicotinoylamino)-5-methyl-1H-pyrazol-1-yl]butanoate has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it exhibits a wide range of pharmacological effects. However, this compound has certain limitations as well. It is relatively unstable and can degrade over time, which can affect its pharmacological activity. Additionally, it has poor solubility in water, which can limit its use in certain experimental settings.
Direcciones Futuras
There are several future directions for the study of methyl 4-[3-(isonicotinoylamino)-5-methyl-1H-pyrazol-1-yl]butanoate. One potential direction is the development of novel derivatives of this compound with improved pharmacological activity and stability. Additionally, this compound could be studied further for its potential use in the treatment of neurodegenerative diseases and cancer. Finally, the mechanism of action of this compound could be studied further to gain a better understanding of its pharmacological effects.
In conclusion, methyl 4-[3-(isonicotinoylamino)-5-methyl-1H-pyrazol-1-yl]butanoate is a pyrazole derivative that has potential applications in scientific research. It exhibits anti-inflammatory, anti-tumor, and anti-oxidant properties and has been studied for its potential use in the treatment of neurodegenerative diseases and cancer. The synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper.
Aplicaciones Científicas De Investigación
Methyl 4-[3-(isonicotinoylamino)-5-methyl-1H-pyrazol-1-yl]butanoate has been studied for its potential applications in scientific research. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-oxidant properties. This compound has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, it has been found to inhibit the growth of certain bacteria and fungi.
Propiedades
IUPAC Name |
methyl 4-[5-methyl-3-(pyridine-4-carbonylamino)pyrazol-1-yl]butanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O3/c1-11-10-13(17-15(21)12-5-7-16-8-6-12)18-19(11)9-3-4-14(20)22-2/h5-8,10H,3-4,9H2,1-2H3,(H,17,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIHZAZXVYJTZQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCCC(=O)OC)NC(=O)C2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Pyrazole-1-butanoic acid, 5-methyl-3-[(4-pyridinylcarbonyl)amino]-, methyl ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-[4-(4-fluorophenyl)-2,5-dioxo-3,4,5,6,7,8-hexahydroquinolin-1(2H)-yl]-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile](/img/structure/B4328054.png)
![1-[2,5-dioxo-4-(3,4,5-trimethoxyphenyl)-3,4,5,6,7,8-hexahydroquinolin-1(2H)-yl]-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile](/img/structure/B4328062.png)
![1-[4-(4-hydroxy-3-methoxyphenyl)-2,5-dioxo-3,4,5,6,7,8-hexahydroquinolin-1(2H)-yl]-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile](/img/structure/B4328069.png)
![4-{4-[(4-ethoxybenzoyl)amino]-1H-pyrazol-1-yl}butanoic acid](/img/structure/B4328072.png)

![ethyl (3-{[(2,4-difluorophenoxy)acetyl]amino}-1H-pyrazol-1-yl)acetate](/img/structure/B4328085.png)
![ethyl {3-[(1,3-benzodioxol-5-ylcarbonyl)amino]-1H-pyrazol-1-yl}acetate](/img/structure/B4328089.png)
![methyl 4-(3-{[(4-fluorophenoxy)acetyl]amino}-5-methyl-1H-pyrazol-1-yl)butanoate](/img/structure/B4328095.png)
![methyl 4-[3-(2-furoylamino)-5-methyl-1H-pyrazol-1-yl]butanoate](/img/structure/B4328102.png)
![5-amino-2-(methylthio)[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B4328114.png)
![ethyl 6-({(1,3-benzodioxol-5-ylmethyl)[4-(trifluoromethyl)benzoyl]amino}methyl)-4-(4-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B4328135.png)